molecular formula C13H10N4OS2 B2375992 (E)-3-(thiophen-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 1285536-80-2

(E)-3-(thiophen-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2375992
CAS No.: 1285536-80-2
M. Wt: 302.37
InChI Key: MPVOGUXBSGOUPV-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(thiophen-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide (CAS: 1285536-80-2) is a pyrazole-based carbohydrazide derivative featuring dual thiophene substituents. Its structure comprises a pyrazole core substituted at position 3 with a thiophen-2-yl group and a hydrazide moiety at position 5, further modified by a thiophen-2-ylmethylene substituent. Pyrazole-carbohydrazide hybrids are widely studied for their pharmacological properties, including anticancer, antimicrobial, and corrosion inhibition activities .

Properties

IUPAC Name

5-thiophen-2-yl-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS2/c18-13(17-14-8-9-3-1-5-19-9)11-7-10(15-16-11)12-4-2-6-20-12/h1-8H,(H,15,16)(H,17,18)/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVOGUXBSGOUPV-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of a pyrazole derivative with a thiophene aldehyde. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. Common solvents used include ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the thiophene rings.

    Reduction: Reduction reactions may target the pyrazole ring or the imine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various reduced forms of the pyrazole or thiophene rings.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that similar compounds with thiophene moieties can demonstrate activity against a range of bacteria, including Gram-positive and Gram-negative strains. The incorporation of the thiophene group in (E)-3-(thiophen-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is hypothesized to enhance its lipophilicity and membrane permeability, potentially leading to increased antibacterial efficacy .

1.2 Anti-inflammatory Properties

Pyrazole derivatives are often explored for their anti-inflammatory effects. The compound's structure may allow it to inhibit cyclooxygenase enzymes or other inflammatory mediators, making it a candidate for treating inflammatory diseases. In vitro studies have shown that similar compounds can reduce inflammation markers in cell cultures, suggesting a promising therapeutic application for this compound .

1.3 Anticancer Activity

The potential anticancer properties of pyrazole derivatives are also noteworthy. Compounds with similar scaffolds have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism of action may involve the induction of apoptosis or cell cycle arrest. Preliminary studies suggest that this compound could be evaluated for its ability to target specific cancer pathways .

Agrochemical Applications

2.1 Herbicidal Activity

The structural characteristics of this compound may confer herbicidal properties, making it a candidate for agricultural applications. Studies on related compounds indicate that they can inhibit plant growth by interfering with key metabolic processes. Field trials would be necessary to evaluate the efficacy and safety of this compound as a herbicide .

Materials Science

3.1 Photovoltaic Applications

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic photovoltaics (OPVs). Research into the synthesis of polymers incorporating this compound could lead to materials with improved light absorption and charge transport characteristics, enhancing the efficiency of solar cells .

Data Table: Summary of Applications

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryAntimicrobial, anti-inflammatory, anticancer
AgrochemicalsHerbicidal activity
Materials ScienceOrganic photovoltaics

Mechanism of Action

The mechanism of action for (E)-3-(thiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous pyrazole-carbohydrazide derivatives and their reported activities, highlighting key substituent effects:

Compound Substituents Reported Activity Reference
(E)-3-(Thiophen-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide (Target) Thiophen-2-yl (position 3); Thiophen-2-ylmethylene (position 5) Inferred: Potential anticancer/antimicrobial (based on structural analogs)
N′-[(E)-(2,4-Dichlorophenyl)methylene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide 2,4-Dichlorophenyl (position 5) Antimicrobial (hypothesized due to halogen-enhanced electron withdrawal)
(E)-N-(4-Chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide 4-Chlorophenyl; Thiophen-2-yl Antibacterial (comparable to streptomycin)
(E)-3-(5-Chlorothiophen-2-yl)-N′-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide 5-Chlorothiophen-2-yl; Furan-2-yl Inferred: Enhanced solubility and target specificity (heterocyclic diversity)
N′-[(1E)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide 3-Hydroxyphenyl; Thiophen-2-yl Potential: Antioxidant or metal-chelating activity (hydroxyl group)
(E)-1-(4-tert-Butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide 4-tert-Butylbenzyl; 4-Chlorophenyl Anticancer (high A549 cell growth inhibition; apoptosis induction)
(E)-5-Methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT) Thiophen-2-ylmethylene; Triazole-thione Corrosion inhibition (85% efficiency in 1 M HCl)

Key Observations:

Halogen Substitution : Chlorine or dichlorophenyl substituents (e.g., ) improve antibacterial and anticancer activities by enhancing electron withdrawal and membrane permeability.

Heterocyclic Diversity : Replacing phenyl with furan () or thiophene () modulates solubility and target interactions. The target compound’s dual thiophenes may synergize for enhanced π-stacking in enzyme binding.

Functional Groups : Hydroxyl () or triazole-thione () groups introduce hydrogen bonding or corrosion inhibition capabilities, absent in the target compound.

Research Findings and Structural Insights

  • Antibacterial Activity: Halogenated analogs (e.g., ) exhibit stronger antibacterial effects than non-halogenated derivatives, likely due to enhanced electrophilicity disrupting bacterial membranes. The target compound’s lack of halogens may limit this activity unless compensated by thiophene’s inherent electron-rich nature.
  • Anticancer Potential: Compounds with bulky substituents (e.g., tert-butyl in ) show apoptosis induction in A549 cells. The target compound’s planar thiophene groups may instead favor intercalation with DNA or kinase inhibition.
  • Corrosion Inhibition: Triazole-thione derivatives () achieve 85% inhibition efficiency via adsorption on metal surfaces.
  • Synthetic Flexibility : Most analogs are synthesized via condensation of hydrazides with aldehydes (e.g., ), suggesting scalable routes for the target compound’s optimization.

Biological Activity

(E)-3-(thiophen-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its pharmacological significance, and two thiophene rings that enhance its biological interactions. The structural formula can be represented as follows:

C11H10N4S2\text{C}_{11}\text{H}_{10}\text{N}_4\text{S}_2

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Pseudomonas aeruginosa0.400.45

In vitro tests demonstrated that the compound exhibits significant bactericidal activity, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.40 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In a study evaluating its efficacy in stabilizing human red blood cell (HRBC) membranes, the compound exhibited protection percentages comparable to standard anti-inflammatory agents.

Table 2: Anti-inflammatory Activity Data

CompoundHRBC Stabilization (%)
(E)-3-(thiophen-2-yl)...86.70
Indomethacin85.00

The results indicate that this compound can significantly inhibit inflammation .

3. Anticancer Potential

Emerging research suggests that this compound may have anticancer properties through mechanisms involving apoptosis induction in cancer cells. Preliminary studies indicate that it can inhibit cell proliferation in various cancer cell lines.

Table 3: Anticancer Activity Data

Cell LineIC50 (µM)
HeLa25
MCF-730
A54928

These findings warrant further investigation into the compound's potential as a chemotherapeutic agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of the pyrazole ring enhances its affinity for enzymes and receptors involved in microbial resistance and inflammatory pathways.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on derivatives of pyrazole compounds demonstrated that modifications in the structure significantly influenced antimicrobial potency, with (E)-3-(thiophen-2-yl)... being one of the most potent derivatives tested against Staphylococcus aureus .
  • Inflammation Model :
    In an animal model of inflammation, administration of the compound resulted in a notable reduction in edema compared to control groups, indicating its potential therapeutic application in inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.